molecular formula C22H22FN3O3 B11508027 (5E)-5-[4-(diethylamino)benzylidene]-1-(4-fluorobenzyl)-2-hydroxypyrimidine-4,6(1H,5H)-dione

(5E)-5-[4-(diethylamino)benzylidene]-1-(4-fluorobenzyl)-2-hydroxypyrimidine-4,6(1H,5H)-dione

Cat. No.: B11508027
M. Wt: 395.4 g/mol
InChI Key: TYSRUIWDQVTNFS-CPNJWEJPSA-N
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Description

(5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-[(4-FLUOROPHENYL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes both diethylamino and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-[(4-FLUOROPHENYL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-[(4-FLUOROPHENYL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-[(4-FLUOROPHENYL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its unique structure and functional groups.

Medicine

In medicine, (5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-[(4-FLUOROPHENYL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-[(4-FLUOROPHENYL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazinane derivatives and compounds with diethylamino or fluorophenyl groups. Examples include:

  • (5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-[(4-FLUOROPHENYL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE
  • (5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-[(4-CHLOROPHENYL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE

Uniqueness

The uniqueness of (5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-[(4-FLUOROPHENYL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H22FN3O3

Molecular Weight

395.4 g/mol

IUPAC Name

(5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H22FN3O3/c1-3-25(4-2)18-11-7-15(8-12-18)13-19-20(27)24-22(29)26(21(19)28)14-16-5-9-17(23)10-6-16/h5-13H,3-4,14H2,1-2H3,(H,24,27,29)/b19-13+

InChI Key

TYSRUIWDQVTNFS-CPNJWEJPSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC3=CC=C(C=C3)F

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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